ETHYL 3-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}PROPANOATE
Overview
Description
ETHYL 3-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}PROPANOATE is a complex organic compound with a unique structure that includes a chromen-2-one core, substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}PROPANOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromen-2-one core: This can be achieved through a condensation reaction between a suitable phenol derivative and an appropriate β-keto ester.
Introduction of the nitro and methoxy groups: These groups can be introduced via nitration and methylation reactions, respectively.
Esterification: The final step involves the esterification of the propanoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted derivatives.
Scientific Research Applications
ETHYL 3-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}PROPANOATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 3-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}PROPANOATE depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the specific biological system being studied.
Comparison with Similar Compounds
ETHYL 3-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}PROPANOATE can be compared with other similar compounds, such as:
- ETHYL 3-{6-CHLORO-7-[(2-METHOXY-4-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}PROPANOATE
- ETHYL 3-{6-CHLORO-7-[(2-METHOXY-3-NITROPHENYL)METHOXY]-4-METHYL-2-OXO-2H-CHROMEN-3-YL}PROPANOATE
These compounds share a similar core structure but differ in the position and nature of the substituents. The unique combination of functional groups in ETHYL 3-{6-CHLORO-7-[(2-METHOXY-5-NITROPHENYL)METHOXY]-4
Properties
IUPAC Name |
ethyl 3-[6-chloro-7-[(2-methoxy-5-nitrophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO8/c1-4-31-22(26)8-6-16-13(2)17-10-18(24)21(11-20(17)33-23(16)27)32-12-14-9-15(25(28)29)5-7-19(14)30-3/h5,7,9-11H,4,6,8,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIHDIOEMZPIHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=C(C=CC(=C3)[N+](=O)[O-])OC)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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